molecular formula C4H3F2KO4 B1406757 Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate CAS No. 1803598-83-5

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate

Cat. No.: B1406757
CAS No.: 1803598-83-5
M. Wt: 192.16 g/mol
InChI Key: KRNVESSVDCWNKJ-UHFFFAOYSA-M
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Description

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate (CAS 1803598-83-5) is a valuable, bench-stable salt that serves as a convenient precursor for the in-situ generation of difluoroenolates in organic synthesis . Its primary research value lies in facilitating decarboxylative aldol reactions with carbonyl compounds under mild conditions to produce α,α-difluoro-β-hydroxy ketones, a structurally important motif in medicinal chemistry . The compound is easy to handle under air atmosphere, enabling a convenient and environmentally friendly methodology for the construction of difluoromethylene compounds . The difluoromethylene group is a critical building block in the development of bioactive molecules, as its incorporation can significantly alter physicochemical properties, metabolic stability, and membrane permeability . This product is intended for research applications and is not for diagnostic or therapeutic use. Always refer to the safety data sheet prior to handling.

Properties

IUPAC Name

potassium;2,2-difluoro-3-methoxy-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O4.K/c1-10-3(9)4(5,6)2(7)8;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNVESSVDCWNKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)[O-])(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methodology

a. Starting Material Preparation
The precursor, 2,2-difluoro-3-methoxy-3-oxopropanoic acid, can be synthesized via multistep reactions involving fluorination and esterification techniques. Literature reports indicate that this acid can be prepared through fluorination of suitable keto acids followed by esterification, although specific protocols are often tailored based on the desired purity and scale.

b. Formation of the Potassium Salt
The key step involves neutralizing the acid with a potassium base:

2,2-difluoro-3-methoxy-3-oxopropanoic acid + K₂CO₃ or KOH → Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate + H₂O + CO₂ (if K₂CO₃ is used)

This reaction typically occurs in an aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) under mild heating conditions (around 50-80°C). The process ensures complete deprotonation of the carboxylic acid, forming the potassium salt.

c. Reaction Conditions and Optimization

  • Solvent: Acetonitrile or DMF, chosen for its ability to solubilize both reactants and facilitate ion exchange.
  • Temperature: Mild heating (~50-80°C) to promote complete reaction.
  • Reaction Time: Usually 2-4 hours, monitored via TLC or NMR to confirm completion.
  • Stoichiometry: Equimolar amounts of acid and potassium base are used, with slight excess of base to drive the reaction to completion.

Data Table of Preparation Parameters

Parameter Details
Starting Material 2,2-Difluoro-3-methoxy-3-oxopropanoic acid
Potassium Base KOH or K₂CO₃
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)
Reaction Temperature 50-80°C
Reaction Duration 2-4 hours
Yield Typically >85% based on acid consumption
Purification Filtration and washing, or recrystallization if needed

Research Findings and Applications

Recent studies highlight the utility of this salt in organic synthesis, particularly in decarboxylative aldol reactions, where it acts as a precursor to difluoroenolates. For example, a 2024 publication detailed a one-pot decarboxylative aldol reaction using this compound, emphasizing its stability and ease of handling compared to other fluorinated carboxylates.

Furthermore, the synthesis process benefits from the stability of the potassium salt, which is long-storable and chromatographically pure, facilitating its use in complex multi-step syntheses. The reaction conditions are optimized to minimize side reactions and maximize yield, making it an attractive reagent for medicinal chemistry and bioactive molecule development.

Summary of Key Research Findings

Source Key Findings
Demonstrated the decarboxylative aldol reaction of the potassium salt, highlighting its stability and reactivity as a precursor for fluorinated bioactive compounds.
Confirmed that the synthesis involves straightforward neutralization of the acid with potassium bases, with high yields and purity under mild conditions.
Highlighted the importance of solvent choice and temperature control in optimizing the salt formation process.

Chemical Reactions Analysis

Decarboxylative Aldol Reactions

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate serves as a precursor for generating difluoroenolates via Krapcho decarboxylation. When treated with Yb(OTf)₃ and NaCl in acetonitrile at 100°C, the compound undergoes decarboxylation to form a reactive difluoroenolate intermediate. This intermediate participates in aldol reactions with aldehydes, yielding 2,2-difluoro-3-hydroxypropan-1-one derivatives in high yields (70–95%) .

Key Conditions and Outcomes

Reaction ComponentDetails
CatalystYb(OTf)₃ (1.5 equiv)
AdditiveNaCl (1.5 equiv)
SolventCH₃CN
Temperature100°C
Yield Range70–95%

Mechanistic Insights

  • Decarboxylation : Yb(OTf)₃ promotes cleavage of the C–COO⁻ bond, releasing CO₂ and generating a resonance-stabilized difluoroenolate.

  • Aldol Addition : The enolate attacks the carbonyl carbon of aldehydes, followed by protonation to form β-hydroxy ketones.

  • Retro-Aldol Suppression : Yb(OTf)₃ stabilizes the aldol product, minimizing retro-aldol decomposition .

Reactivity with Oxidizing Agents

The compound reacts with strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions. The methoxy and fluorine groups influence the oxidation pathway, leading to cleavage of the propanoate backbone and formation of trifluoroacetic acid derivatives.

Example Reaction

C4H3F2KO4+KMnO4H+CF3COOH+CO2+Other byproducts\text{C}_4\text{H}_3\text{F}_2\text{KO}_4+\text{KMnO}_4\xrightarrow{\text{H}^+}\text{CF}_3\text{COOH}+\text{CO}_2+\text{Other byproducts}

Key Observations

  • Fluorine atoms enhance electron withdrawal, accelerating oxidative degradation.

  • Reaction efficiency depends on solvent polarity and temperature.

Reduction Reactions

Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ketone group to a secondary alcohol, yielding 2,2-difluoro-3-methoxy-3-hydroxypropanoate.

Reaction Scheme

C4H3F2KO4+LiAlH4C3H5F2KO3+H2O+AlLi salts\text{C}_4\text{H}_3\text{F}_2\text{KO}_4+\text{LiAlH}_4\rightarrow \text{C}_3\text{H}_5\text{F}_2\text{KO}_3+\text{H}_2\text{O}+\text{AlLi salts}

Conditions

  • Solvent: Dry ether or THF

  • Temperature: 0°C to room temperature

  • Yield: ~65% (estimated from analogous β-ketoester reductions) .

Nucleophilic Substitution

The fluorine atoms at the α-position are susceptible to nucleophilic displacement. For example, reaction with sodium methoxide (NaOMe) replaces fluorine with methoxy groups, forming trimethoxy derivatives.

Selectivity Notes

  • Steric hindrance from the adjacent methoxy group limits substitution to mono- or di-fluoro replacement.

  • Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

Scientific Research Applications

Organic Synthesis

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is primarily utilized as a reagent in organic synthesis. It serves to introduce fluorine and methoxy groups into target molecules, which is crucial for developing new compounds with desirable properties. Its ability to facilitate substitution reactions makes it valuable in creating various derivatives that can be further explored for their chemical properties.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. Its structural features suggest possible interactions with biological systems, making it a candidate for drug development. The compound's fluorine atoms may enhance its bioactivity and stability, which are critical factors in medicinal chemistry.

The compound has shown potential biological activities, particularly in antimicrobial applications. Similar compounds have demonstrated significant antibacterial effects against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further investigated for its antimicrobial properties.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials that exhibit unique properties due to the presence of fluorine and methoxy groups. Its applications extend to various sectors where enhanced chemical stability and reactivity are desired.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally similar to this compound. For instance:

Table 1: Antimicrobial Activity Comparison

Compound NameMinimum Inhibitory Concentration (MIC) (μg/mL)Target Organisms
Potassium 2,2-difluoro...TBDTBD
Morpholino Thiophenes0.72Mycobacterium tuberculosis
Methanolic Extracts62.5Escherichia coli
78.12Enterococcus faecalis

This table illustrates the comparative antimicrobial efficacy of related compounds against various pathogens.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of potassium β-ketoester salts with variations in substituents. Key analogs include:

Compound Name Substituent at 3-Oxo Position Molecular Formula Key Applications/Reactivity
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate Methoxy (-OCH₃) C₄H₄F₂KO₄ Limited data; potential intermediate in fluorinated ester synthesis
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate Phenyl (-C₆H₅) C₉H₅F₂KO₃ Used in decarboxylative coupling reactions to synthesize benzyl esters (e.g., 5d, 5f)
Potassium 2,2-difluoro-3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl (-C₆H₄OCH₃) C₁₀H₉F₂KO₄ Likely precursor for aryl-substituted fluorinated esters
Potassium 2,2-difluoro-3-(5-methylthiophen-2-yl)-3-oxopropanoate 5-Methylthiophen-2-yl C₈H₇F₂KO₃S Heterocyclic analog with potential thioether reactivity

Key Observations :

  • Electronic Effects : The methoxy group in the target compound enhances electron density at the β-ketoester moiety compared to electron-withdrawing groups like phenyl or trifluoromethyl . This may influence its reactivity in nucleophilic substitutions or decarboxylation.

Commercial and Physical Properties

  • Availability: this compound is sold by CymitQuimica at €675.00/50 mg, indicating its niche research application . In contrast, phenyl-substituted analogs are more widely cited in synthetic procedures, implying greater commercial demand .
  • Stability: The lack of hydroxy or aromatic groups in the target compound may enhance stability compared to analogs like ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate, where the hydroxy group could promote hydrolysis .

Biological Activity

Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate (C4H3F2KO4) is a chemical compound notable for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C4H3F2KO4
  • Molecular Weight : 192.16 g/mol
  • Structure : The compound features a propanoate backbone with two fluorine atoms and a methoxy group, enhancing its reactivity and stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atoms can form strong bonds with substrates, influencing the compound's reactivity and stability. This property is crucial for its potential therapeutic applications, particularly in drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds, suggesting that this compound may exhibit significant antibacterial effects. For instance, compounds with similar structural features have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Organisms
Potassium 2,2-difluoro...TBDTBD
Morpholino Thiophenes0.72Mycobacterium tuberculosis
Methanolic Extracts62.5E. coli
78.12E. faecalis

Antineoplastic Activity

The compound's potential as an antineoplastic agent is also under investigation. Similar organofluorine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Study: Anticancer Properties
In vitro studies on related compounds showed IC50 values indicating effective inhibition of proliferation in cancer cell lines such as Hela (IC50 = 226 μg/mL) and A549 (IC50 = 242.52 μg/mL) . Further research is needed to establish the specific efficacy of this compound in this context.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary data suggest that compounds with similar structures exhibit favorable solubility and metabolic stability, which are critical factors for oral bioavailability and therapeutic efficacy .

Table 2: Pharmacokinetic Parameters

ParameterValue
Solubility>250 μM
Clearance (Mouse)19 mL·min−1·g−1
Clearance (Human)3.5 mL·min−1·g−1
CYP InhibitionCYP2D6 (5), CYP2C9 (5.1), CYP1A2 (<5), CYP2C19 (5.9)

Q & A

Q. What are the optimal synthetic routes for Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 2,2-difluoro-3-methoxy-3-oxopropanoic acid followed by neutralization with potassium hydroxide. Key optimization parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of fluorinated intermediates.
  • Temperature control : Maintain 0–5°C during acid activation to minimize side reactions like decarboxylation.
  • Catalysts : Use carbodiimides (e.g., DCC) for efficient coupling in esterification steps.
    Design of Experiments (DOE) can systematically evaluate factors like molar ratios and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ -110 to -130 ppm for CF₂ groups) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-K]⁻ at m/z 197.0) and fragmentation patterns.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the challenges in purifying this compound, and what techniques are recommended?

  • Methodological Answer :
  • Challenge : High hydrophilicity due to the potassium ion complicates crystallization.
  • Solutions :
  • Use reverse-phase chromatography with C18 columns and aqueous/organic gradients.
  • Recrystallization from ethanol/water mixtures (1:3 v/v) at low temperatures (-20°C).
    Similar fluorinated carboxylates require inert atmospheres to prevent hydrolysis during purification .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The CF₂ group stabilizes the adjacent carbonyl via inductive effects, reducing electrophilicity. This impacts:
  • Nucleophilic acyl substitution : Slower kinetics compared to non-fluorinated analogs.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and activation barriers.
    Comparative studies with non-fluorinated propanoates (e.g., 3-methoxy-3-oxopropanoate) highlight these differences .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR) be resolved?

  • Methodological Answer :
  • Iterative analysis : Repeat experiments under controlled conditions (dry solvents, inert gas) to exclude moisture/air artifacts.
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or detect rotameric forms.
  • X-ray crystallography : Resolves ambiguities in solid-state structure, particularly for potassium coordination geometry.
    Contradiction analysis frameworks from qualitative research emphasize triangulating multiple data sources .

Q. What role does this compound play in enzyme inhibition studies?

  • Methodological Answer :
  • Mechanistic probes : The fluorinated backbone mimics natural carboxylate substrates, competitively inhibiting enzymes like decarboxylases.
  • Assay design : Measure IC₅₀ values via fluorometric assays (e.g., NADH depletion in dehydrogenase systems).
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to active sites.
    Related esters (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) show utility in metabolic pathway studies .

Q. Can computational models predict the compound’s behavior in catalytic cycles?

  • Methodological Answer :
  • DFT/MD simulations : Model interaction with transition-metal catalysts (e.g., Pd or Ru complexes) to predict regioselectivity in cross-coupling reactions.
  • Solvent effects : Use implicit solvent models (e.g., SMD) to assess solvation energies and transition states.
    Studies on perfluorinated analogs (e.g., potassium perfluorooctanesulfonate) validate computational approaches for fluorocarbon reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate

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